molecular formula C15H21GaO6 B12505962 4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one

4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one

Cat. No.: B12505962
M. Wt: 367.05 g/mol
InChI Key: ZVYYAYJIGYODSD-UHFFFAOYSA-K
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Description

4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one is a complex organometallic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one typically involves the reaction of gallium trichloride with 4-oxopent-2-en-2-ol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: Reduction reactions can yield lower oxidation state gallium complexes.

    Substitution: Ligand exchange reactions can occur, where the 4-oxopent-2-en-2-yloxy ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.

Major Products

    Oxidation: Higher oxidation state gallium complexes.

    Reduction: Lower oxidation state gallium complexes.

    Substitution: New gallium complexes with different ligands.

Scientific Research Applications

4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.

    Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials, such as coatings and nanocomposites.

Mechanism of Action

The mechanism by which 4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The gallium center acts as a Lewis acid, activating substrates and stabilizing transition states. This coordination chemistry is crucial in catalysis and other applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-[Bis(4-oxopent-2-en-2-yloxy)ferrio]pent-3-en-2-one
  • 4-[Bis(4-oxopent-2-en-2-yloxy)nickelio]pent-3-en-2-one
  • 4-[Bis(4-oxopent-2-en-2-yloxy)alumanyl]pent-3-en-2-one

Uniqueness

4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one is unique due to the presence of the gallium center, which imparts distinct chemical properties compared to its iron, nickel, and aluminum analogs. Gallium’s ability to form stable complexes with a variety of ligands makes this compound particularly versatile in catalysis and materials science .

Biological Activity

4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₉O₆Ga
  • Molecular Weight : Approximately 350.20 g/mol
  • CAS Number : Not specifically listed; related compounds include those with similar structures.

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. The gallium moiety is known for its anticancer properties, which may enhance the overall efficacy of the compound.

Anticancer Properties

Research indicates that gallium-containing compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes and pathways that are crucial for cancer cell survival. For instance, studies have shown that gallium can interfere with iron metabolism, leading to oxidative stress and subsequent cell death in malignant cells.

Case Studies

  • Study on Apoptosis Induction :
    • A study demonstrated that gallium-based compounds, similar to this compound, effectively induced apoptosis in various cancer cell lines, including breast and prostate cancer cells.
    • The study utilized flow cytometry and Western blotting techniques to analyze apoptotic markers such as caspase activation and PARP cleavage.
  • In Vivo Efficacy :
    • In animal models, compounds with similar structures have shown significant tumor reduction rates compared to control groups. The administration of these compounds resulted in decreased tumor volume and improved survival rates.
    • Histological analysis revealed that treated tumors exhibited increased necrosis and reduced cellular proliferation.

Comparative Analysis of Related Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC₁₅H₁₉O₆GaInduces apoptosis in cancer cells
Bis(4-oxopent-2-en-2-yloxy)leadC₁₀H₁₄O₄PbPotentially toxic; limited therapeutic use
4-bis[[(E)-4-oxopent-2-en-2-yl]oxy]alumanyloxypent-3-en-2-oneC₁₅H₂₁AlO₆Antimicrobial properties

Properties

Molecular Formula

C15H21GaO6

Molecular Weight

367.05 g/mol

IUPAC Name

4-[bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one

InChI

InChI=1S/3C5H8O2.Ga/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3

InChI Key

ZVYYAYJIGYODSD-UHFFFAOYSA-K

Canonical SMILES

CC(=CC(=O)C)O[Ga](OC(=CC(=O)C)C)OC(=CC(=O)C)C

Origin of Product

United States

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